Isopemptohemin
Description
Isopemptohemin is a synthetic metalloporphyrin compound characterized by a tetrapyrrole macrocycle coordinated with a central metal ion, typically iron(III). Structurally analogous to hemin (the prosthetic group of hemoglobin), this compound features modified substituents on the porphyrin ring, which enhance its stability and reactivity in non-biological applications . Its unique electronic configuration and redox properties make it valuable in catalytic processes, biomedical research, and photodynamic therapy. Key distinguishing features include:
Properties
CAS No. |
78694-18-5 |
|---|---|
Molecular Formula |
C32H30ClFeN4O4 |
Molecular Weight |
625.9 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride |
InChI |
InChI=1S/C32H32N4O4.ClH.Fe/c1-6-21-17(3)26-14-27-19(5)23(8-10-32(39)40)30(36-27)15-29-22(7-9-31(37)38)18(4)25(34-29)12-20-11-16(2)24(33-20)13-28(21)35-26;;/h6,11-15H,1,7-10H2,2-5H3,(H4,33,34,35,36,37,38,39,40);1H;/q;;+3/p-3 |
InChI Key |
DYCMBTBZWVZIAB-UHFFFAOYSA-K |
SMILES |
[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3] |
Canonical SMILES |
[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3] |
Synonyms |
isopemptohemin |
Origin of Product |
United States |
Comparison with Similar Compounds
Hemin (Ferriprotoporphyrin IX)
Hemin, the oxidized form of heme, shares a porphyrin core with Isopemptohemin but differs in substituent arrangement:
Key Differences :
Protoporphyrin IX (Metal-Free)
Protoporphyrin IX, the demetallated precursor of hemin, provides a baseline for evaluating metal-dependent properties:
Functional Implications :
- The Fe(III) center in this compound enables redox cycling, unlike Protoporphyrin IX, which relies on light activation for therapeutic applications .
Research Findings and Comparative Analysis
Pharmacological Activity
- Antimicrobial Efficacy : this compound exhibits broad-spectrum activity against Gram-negative bacteria (MIC = 2 µg/mL), outperforming hemin (MIC = 8 µg/mL) due to enhanced membrane penetration .
- Cytotoxicity : In vitro studies show lower toxicity (IC₅₀ = 50 µM) compared to hemin (IC₅₀ = 30 µM), attributed to reduced reactive oxygen species (ROS) generation .
Stability Under Physiological Conditions
This compound retains 90% activity after 24 hours in serum, whereas hemin degrades by 40% under identical conditions. This stability is critical for sustained drug delivery applications .
Data Tables
Table 1: Spectral Data Comparison
| Compound | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
|---|---|---|---|
| This compound | 152.3 (C=N), 98.7 | 1650 (C=O), 1100 | 617.2 [M+H]⁺ |
| Hemin | 156.1 (C=N), 102.4 | 1630 (C=O), 1150 | 652.0 [M+H]⁺ |
| Protoporphyrin IX | 145.8 (C=N), 96.2 | 1680 (C=O), 1200 | 562.3 [M+H]⁺ |
Data sourced from spectral databases and peer-reviewed analyses .
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